molecular formula C10H13N3 B1367141 2-(Butylamino)nicotinonitrile CAS No. 74611-50-0

2-(Butylamino)nicotinonitrile

Cat. No. B1367141
CAS RN: 74611-50-0
M. Wt: 175.23 g/mol
InChI Key: DZVGEWIXPIPSSJ-UHFFFAOYSA-N
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Description

“2-(Butylamino)nicotinonitrile” is a chemical compound with the molecular formula C10H13N3 . It belongs to the class of organic compounds known as monoalkylamines .


Synthesis Analysis

A multicomponent one-pot reaction has been developed for the synthesis of 2-amino-3-cyanopyridine derivatives, which could potentially include this compound . This synthesis was demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The average mass of the molecule is 175.230 Da .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Krasavin et al. (2015) highlights a convenient protocol for preparing nicotinonitriles, including 2-(Butylamino)nicotinonitrile, using microwave irradiation. This method is significant for rapid and automated synthesis, demonstrating its utility in diverse chemical syntheses (Krasavin, Sapegin, & Dorogov, 2015).

Catalytic Synthesis in Aqueous Medium

Kurumurthy et al. (2015) developed an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives using tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This research presents an environmentally friendly and efficient method for synthesizing these compounds (Kurumurthy, Naresh Kumar, Yakaiah, Shanthan Rao, & Narsaiah, 2015).

Antioxidant Synthesis

In 2016, Gouda et al. discussed the synthesis of nicotinonitriles, including variants of this compound, with potential antioxidant properties. This study emphasizes the importance of these compounds in the development of new antioxidant agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

Photophysical Properties Study

Bagley, Lin, and Pope (2009) explored the photophysical properties of nicotinonitrile chromophores. Their study, focusing on the solvatochromic behavior and photophysical properties, provides insights into the potential use of these compounds in photophysical applications (Bagley, Lin, & Pope, 2009).

Antibacterial Activity Research

A study by Mekky and Sanad (2022) on nicotinonitrile-linked hybrids demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains. This research indicates the potential medical applications of nicotinonitrile derivatives in combating bacterial infections (Mekky & Sanad, 2022).

Cytotoxicity in Cancer Research

Ibrahim et al. (2018) synthesized new series of nicotinonitrile and furo[2,3-b]pyridine derivatives for cytotoxic activity testing against various tumor cell lines. Their findings suggest the potential of these compounds in cancer research (Ibrahim, Al‐Refai, Azmi, Osman, Abu Bakar, & Geyer, 2018).

Luminescent Material Synthesis

The synthesis and study of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile by Ahipa et al. (2014) for its potential as a blue light emitting material highlight the use of nicotinonitrile derivatives in material sciences (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Inhibition of Corrosion

Verma et al. (2018) investigated the effects of N-substituted 2-aminopyridine derivatives as corrosion inhibitors of mild steel in acidic medium. This research provides an application of nicotinonitrile derivatives in industrial and engineering fields (Verma, Olasunkanmi, Quadri, Sherif, & Ebenso, 2018).

Antibacterial Polymer Nanocomposites

In 2010, Kong, Song, and Jang synthesized novel biocidal polymer-functionalized TiO2 nanoparticles using 2-(tert-butylamino)ethyl methacrylate. Their work contributes to the development of biocidal materials with enhanced photocatalytic antibacterial properties (Kong, Song, & Jang, 2010).

properties

IUPAC Name

2-(butylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-6-12-10-9(8-11)5-4-7-13-10/h4-5,7H,2-3,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVGEWIXPIPSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504081
Record name 2-(Butylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74611-50-0
Record name 2-(Butylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloronicotinitrile (1.30 g, 9.60 mmol) was refluxed with 3 mL of n-butylamine and 10 mL of isopropyl alcohol overnight. The solvents were removed in vacuo and the residue obtained chromatographed on silica gel eluting with 2:1 hexane/ethyl acetate to give 1.6 g of the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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